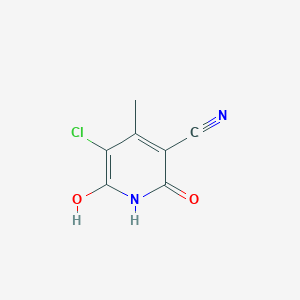

5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves multicomponent reactions. For example, one protocol reports the interaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one to yield the desired product .

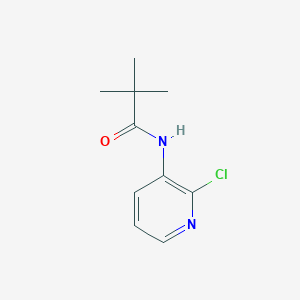

Molecular Structure Analysis

The molecular structure of 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile includes a chlorinated pyridine ring, hydroxyl and cyano groups, and a methyl substituent. The compound’s InChI code is FZLKTIWBMWLFMA-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The novel protocols for synthesizing dihydropyridine derivatives, including chloro and methoxymethyl substituted pyridines, have been demonstrated, with their structures analyzed using X-ray diffraction, IR, NMR, and electronic spectroscopy. These studies highlight the compounds' crystalline structures, hydrogen bonding, and optical properties, such as absorption and fluorescence spectra (Jukić et al., 2010); (Cetina et al., 2010).

Optical and Junction Characteristics

- Research on pyridine derivatives has also delved into their optical functions, including absorption and fluorescence spectra, and their application in fabricating heterojunctions for electronic devices. These derivatives demonstrate potential in materials science for creating photosensors and devices with specific optical energy gaps and diode characteristics (Zedan, El ‐ Taweel, & El ‐ Menyawy, 2020).

Solvent and Temperature Effects

- The effects of solvents and temperature on the properties of dihydropyridine derivatives have been studied, providing insights into their solute-solvent interactions and the impact on various acoustical parameters. This research aids in understanding the compounds' behavior in different environments, which is crucial for their application in chemical engineering and pharmaceuticals (Baluja & Talaviya, 2016).

Domino Reactions and Heterocyclic Systems

- A notable advancement in the chemistry of dihydropyridine and related compounds is the development of domino reactions. These reactions enable the synthesis of complex heterocyclic systems with potential applications in drug development and materials science. Such studies expand the toolkit for synthesizing novel compounds with specific functional properties (Bondarenko et al., 2016).

Electrocatalytic Multicomponent Assembling

- The electrocatalytic multicomponent assembling technique has been applied to synthesize 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. This efficient approach highlights the compound's versatility in organic synthesis, offering a pathway to a broad range of derivatives with potential biological activity or material properties (Vafajoo et al., 2014).

Propiedades

IUPAC Name |

5-chloro-6-hydroxy-4-methyl-2-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2/c1-3-4(2-9)6(11)10-7(12)5(3)8/h1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLKTIWBMWLFMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1Cl)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350659 |

Source

|

| Record name | 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

CAS RN |

139713-57-8 |

Source

|

| Record name | 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)

![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)

![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)